Cas no 2034530-57-7 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide structure
2034530-57-7 structure
商品名:N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
CAS番号:2034530-57-7
MF:C16H14ClF3N2O4S
メガワット:422.8066
CID:5352670

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
    • N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
    • N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
    • インチ: 1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24)
    • InChIKey: PAAIJYVVFICAMP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(C(N([H])C2C([H])=C([H])C(=C([H])C=2[H])OC(F)(F)F)=O)=O)OC([H])([H])[H])S1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 518
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6521-8190-10μmol
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-8190-10mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
10mg
$79.0 2023-09-08
Life Chemicals
F6521-8190-40mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
40mg
$140.0 2023-09-08
Life Chemicals
F6521-8190-2μmol
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-8190-1mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
1mg
$54.0 2023-09-08
Life Chemicals
F6521-8190-25mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
25mg
$109.0 2023-09-08
Life Chemicals
F6521-8190-20μmol
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-8190-2mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
2mg
$59.0 2023-09-08
Life Chemicals
F6521-8190-4mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
4mg
$66.0 2023-09-08
Life Chemicals
F6521-8190-5mg
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
2034530-57-7
5mg
$69.0 2023-09-08

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide 関連文献

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamideに関する追加情報

Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS No. 2034530-57-7)

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2034530-57-7, represents a unique blend of structural features that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity. The presence of a 5-chlorothiophen-2-yl moiety and a 4-(trifluoromethoxy)phenyl group introduces both electron-withdrawing and electron-donating effects, which can influence the compound's interaction with biological targets. Additionally, the 2-methoxyethyl side chain provides a hydrophobic region that may enhance membrane permeability, making it an attractive feature for drug design.

In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophores to achieve synergistic effects. N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exemplifies this trend, as its dual functionality allows for simultaneous interaction with different biological pathways. This approach has shown promise in the treatment of multifaceted diseases, where targeting multiple targets can lead to more effective and comprehensive therapeutic outcomes.

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the 5-chlorothiophen-2-yl group typically requires careful control of reaction conditions to ensure high yield and purity. Similarly, the incorporation of the 4-(trifluoromethoxy)phenyl moiety demands precision in selecting appropriate reagents and catalysts. These steps underscore the importance of meticulous planning and execution in the synthesis of complex molecules.

The potential biological activity of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has been explored through various in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease pathways. For instance, its interaction with kinases and other signaling molecules has been investigated, revealing promising results in terms of binding affinity and selectivity. These findings align with current trends in drug discovery, where targeted inhibition of specific molecular pathways is key to developing effective therapeutics.

The structural features of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide also make it an interesting candidate for further optimization through structure-based drug design. By leveraging computational methods such as molecular docking and simulations, researchers can gain insights into how this compound interacts with its biological targets at the atomic level. This information can then be used to modify specific regions of the molecule to enhance its potency, selectivity, and pharmacokinetic properties. Such an iterative approach is essential for translating promising candidates into viable drug candidates.

In addition to its potential therapeutic applications, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide may also find utility in other areas of chemical research. Its unique structural framework provides a platform for studying electronic effects, steric interactions, and other fundamental aspects of molecular chemistry. By investigating this compound, researchers can contribute to our understanding of how different functional groups influence chemical behavior, which can have broader implications for drug design and materials science.

The synthesis and characterization of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide also highlight the importance of collaboration between synthetic chemists, biochemists, and pharmacologists. Such interdisciplinary efforts are crucial for advancing our knowledge in chemical biology and developing new therapeutic strategies. By combining expertise from different fields, researchers can overcome challenges associated with complex molecular systems and unlock new opportunities for innovation.

In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)]phenylethanediamide (CAS No.2034530-57-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preliminary biological activity, make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.

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